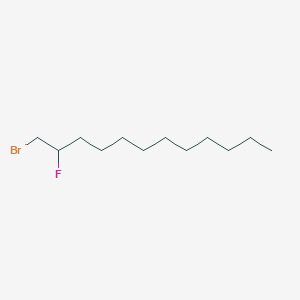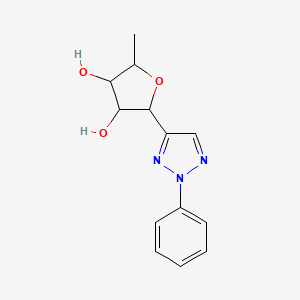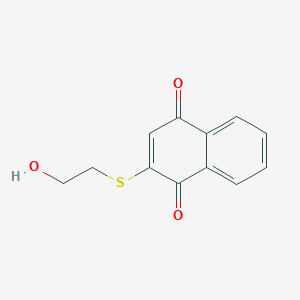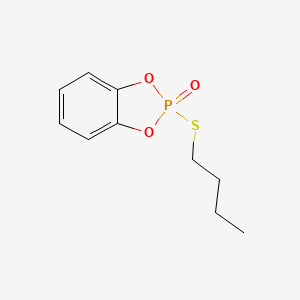![molecular formula C28H40N2O3 B14407170 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate CAS No. 85238-63-7](/img/structure/B14407170.png)
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate typically involves a diazotization reaction followed by esterification. The diazotization reaction involves the conversion of a primary aromatic amine into a diazonium salt, which is then coupled with an ethoxy-substituted aromatic compound to form the azo compound. The esterification process involves the reaction of the azo compound with tetradecanoic acid in the presence of a catalyst to form the final ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate has several applications in scientific research:
Chemistry: Used as a dye and in the study of azo compound reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate involves the interaction of the azo group with various molecular targets. The compound can undergo photochemical reactions upon exposure to light, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include the generation of free radicals and the subsequent modification of cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl tetradecanoate
- 4-[(E)-(4-Nitrophenyl)diazenyl]phenyl tetradecanoate
- 4-[(E)-(4-Dimethylaminophenyl)diazenyl]phenyl tetradecanoate
Uniqueness
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate is unique due to the presence of the ethoxy group, which influences its chemical reactivity and physical properties. The ethoxy group can enhance the solubility of the compound in organic solvents and affect its interaction with other molecules.
Properties
CAS No. |
85238-63-7 |
|---|---|
Molecular Formula |
C28H40N2O3 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
[4-[(4-ethoxyphenyl)diazenyl]phenyl] tetradecanoate |
InChI |
InChI=1S/C28H40N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-28(31)33-27-22-18-25(19-23-27)30-29-24-16-20-26(21-17-24)32-4-2/h16-23H,3-15H2,1-2H3 |
InChI Key |
IOKMEYUYOBVSCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
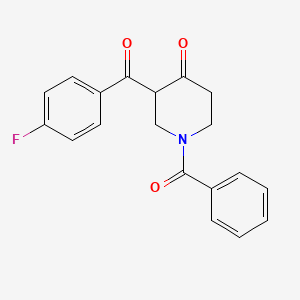
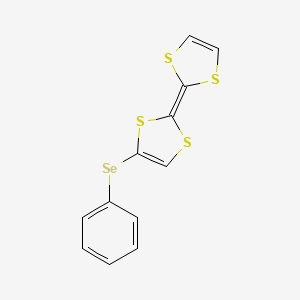
![4-[(3-Nitrophenoxy)methyl]benzamide](/img/structure/B14407106.png)
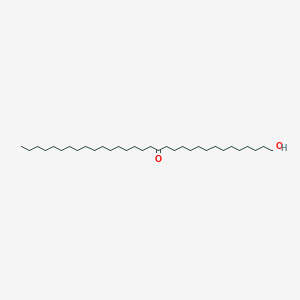
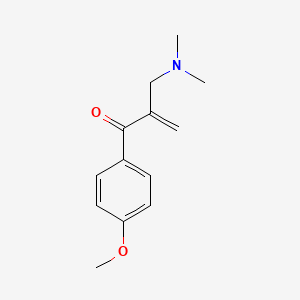
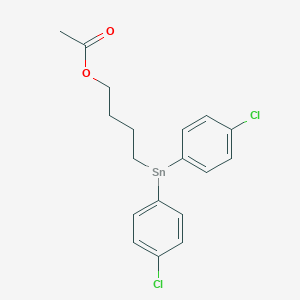
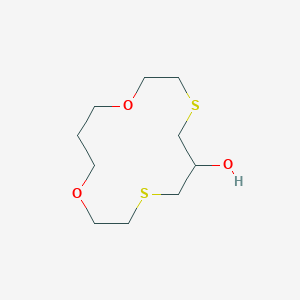
![1-Methyl-5H-[2]benzopyrano[3,4-c][1,2]oxazol-5-one](/img/structure/B14407131.png)
